4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex heterocyclic compound that incorporates multiple functional groups, including a thieno[3,2-c]pyridine moiety, a piperazine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of Thieno[3,2-c]pyridine: This can be achieved through the cyclization of appropriate thiophene and pyridine derivatives under acidic or basic conditions.
Piperazine Derivatization: The thieno[3,2-c]pyridine intermediate is then reacted with piperazine to form the piperazinyl derivative.
Pyrimidine Ring Formation: The piperazinyl derivative undergoes further cyclization with a pyrimidine precursor under controlled conditions to form the desired pyrimidinyl compound.
Morpholine Introduction: Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridine Derivatives: Compounds with similar thieno[3,2-c]pyridine moieties.
Piperazine Derivatives: Compounds containing piperazine rings with different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.
Uniqueness
4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H24N6OS |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[2-methyl-6-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H24N6OS/c1-15-22-18(14-19(23-15)25-9-11-27-12-10-25)24-5-7-26(8-6-24)20-16-3-13-28-17(16)2-4-21-20/h2-4,13-14H,5-12H2,1H3 |
InChI Key |
NNKPKICWSGEMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CC5=C4C=CS5 |
Origin of Product |
United States |
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